molecular formula C13H14N2O2 B10846071 9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol

9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol

Cat. No.: B10846071
M. Wt: 230.26 g/mol
InChI Key: RIGISKTXVJDQAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of acridine derivatives using hydrogenation techniques . The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential treatment for Alzheimer’s disease due to its cholinesterase inhibitory activity.

    Industry: Used in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridine-1,7-diol

InChI

InChI=1S/C13H14N2O2/c14-13-8-6-7(16)4-5-9(8)15-10-2-1-3-11(17)12(10)13/h4-6,11,16-17H,1-3H2,(H2,14,15)

InChI Key

RIGISKTXVJDQAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=C(C=CC(=C3)O)N=C2C1)N)O

Origin of Product

United States

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